molecular formula C7H13NO3S B8387021 1-methanesulphonyl-hexahydro-4,5-epoxy-1H-azepine

1-methanesulphonyl-hexahydro-4,5-epoxy-1H-azepine

Cat. No. B8387021
M. Wt: 191.25 g/mol
InChI Key: FLFFGRLYKLOBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04246269

Procedure details

11.7 g (0.067 mol) of 1-methanesulphonyl-2,3,6,7-tetrahydro-1H-azepine are dissolved in 230 ml of methylene chloride and the solution is treated with 23 g (0.13 mol) of m-chloro-perbenzoic acid in portions. A white suspension soon forms and this is stirred for a further 24 hours at room temperature. The m-chlorobenzoic acid which has precipitated is filtered off and the filtrate is washed with a saturated aqueous solution of sodium carbonate, then with aqueous iron-II sulphate solution, then with 0.1 N sodium hydroxide solution and finally with water and dried over sodium sulphate. On concentrating the solution under a water pump vacuum, while crystals of 1-methanesulphonyl-hexahydro-4,5-epoxy-1H-azepine are obtained and these are isolated by filtration; melting point 133°-134°.
Name
1-methanesulphonyl-2,3,6,7-tetrahydro-1H-azepine
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)Cl>[CH3:1][S:2]([N:5]1[CH2:6][CH2:7][CH:8]2[O:20][CH:9]2[CH2:10][CH2:11]1)(=[O:4])=[O:3]

Inputs

Step One
Name
1-methanesulphonyl-2,3,6,7-tetrahydro-1H-azepine
Quantity
11.7 g
Type
reactant
Smiles
CS(=O)(=O)N1CCC=CCC1
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
A white suspension soon forms and this is stirred for a further 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The m-chlorobenzoic acid which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
the filtrate is washed with a saturated aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with aqueous iron-II sulphate solution, then with 0.1 N sodium hydroxide solution and finally with water and dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
On concentrating the solution under a water pump vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC2C(CC1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.